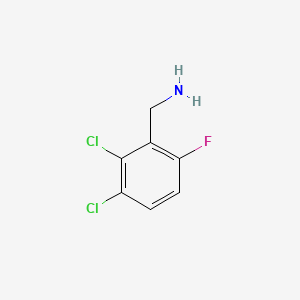

2,3-Dichloro-6-fluorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

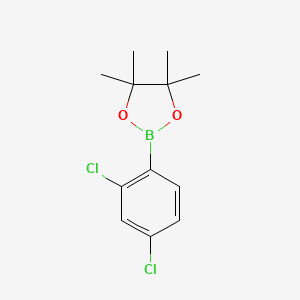

2,3-Dichloro-6-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It has a molecular weight of 194.04 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-fluorobenzylamine involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound is required for the synthesis of 9-substituted adenine .Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-fluorobenzylamine is 1S/C7H6Cl2FN/c8-5-1-2-6 (10)4 (3-11)7 (5)9/h1-2H,3,11H2 . The InChI key is DQKOSZMSZGNUDK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluorobenzylamine is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Structural and Dynamical Properties

- The structural and dynamical properties of flexible molecules, such as 2-fluorobenzylamine, have been studied through rotational spectroscopy. This research helps in understanding the effects of ring fluorination on molecular flexibility and tunneling pathways. Such insights are crucial for developing advanced materials and pharmaceuticals (Calabrese et al., 2013).

Supramolecular Chemistry

- Research on 4-fluorobenzylamine has contributed to the understanding of strong hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular salts. These findings are significant for the design of novel supramolecular architectures used in various scientific and industrial applications (Wang et al., 2015).

Corrosion Inhibition

- 4-Chloro-2-fluorobenzylamine Hydrochloride has been studied as a corrosion inhibitor for mild steel in HCl media. Understanding the inhibition mechanisms of such compounds is important for developing effective corrosion prevention strategies in various industries (Hussein, 2015).

Radiolabeling for Medical Imaging

- Fluorine-18 labeled analogues of benzylamine derivatives have been synthesized for mapping O(6)-alkylguanine-DNA alkyltransferase, which is crucial in cancer research and treatment. Such advancements in radiolabeling are vital for improving diagnostic imaging techniques (Vaidyanathan et al., 2000).

Synthesis of Novel Compounds

- Research has demonstrated the use of benzylamine derivatives in the synthesis of new chemical entities, such as tetrahydroquinazolines and quinazolines, which have potential applications in pharmaceuticals and materials science (Eynde et al., 1993).

Spectroscopic Characterizations

- The reactions of benzylamine derivatives have been characterized using various spectroscopic techniques, which are fundamental for the development of new materials with specific properties (Elmas, 2017).

Catalytic Applications

- Palladium-catalyzed ortho-selective C–H fluorination of benzylamines highlights the role of these compounds in facilitating selective chemical reactions, a key aspect in organic synthesis and pharmaceutical manufacturing (Chen et al., 2015).

Safety And Hazards

The safety data sheet indicates that 2,3-Dichloro-6-fluorobenzylamine is flammable and combustible . Containers may explode when heated . It can cause burns of eyes, skin, and mucous membranes . In case of inhalation, it is advised to move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

Propiedades

IUPAC Name |

(2,3-dichloro-6-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKOSZMSZGNUDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281408 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorobenzylamine | |

CAS RN |

886501-27-5 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)